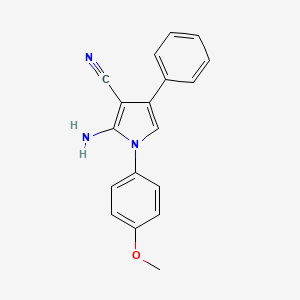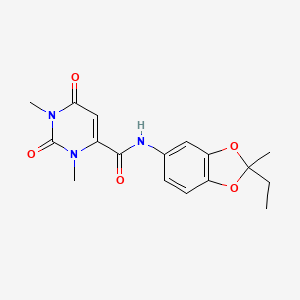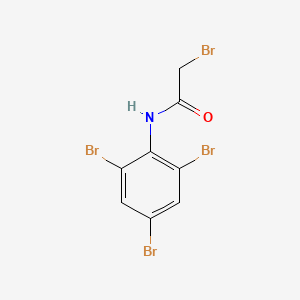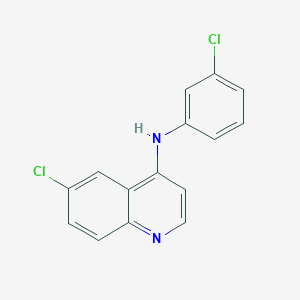![molecular formula C16H21N3O3S2 B11474232 3-[(2-Hydroxyphenyl)formohydrazido]propanoyl piperidine-1-carbodithioate](/img/structure/B11474232.png)
3-[(2-Hydroxyphenyl)formohydrazido]propanoyl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxyphenyl)formohydrazido]propanoyl piperidine-1-carbodithioate is a complex organic compound that features a combination of aromatic, hydrazido, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyphenyl)formohydrazido]propanoyl piperidine-1-carbodithioate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-hydroxyphenylformohydrazide intermediate, which is then reacted with propanoyl chloride to form the propanoyl derivative. This intermediate is subsequently reacted with piperidine-1-carbodithioate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyphenyl)formohydrazido]propanoyl piperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(2-Hydroxyphenyl)formohydrazido]propanoyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyphenyl)formohydrazido]propanoyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to bind effectively to its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)propionic acid: This compound shares the hydroxyphenyl group but lacks the hydrazido and piperidine moieties.
Piperidine derivatives: Compounds like piperidine-3-carboxylate have similar piperidine rings but differ in their functional groups.
Uniqueness
3-[(2-Hydroxyphenyl)formohydrazido]propanoyl piperidine-1-carbodithioate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H21N3O3S2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
S-(piperidine-1-carbothioyl) 3-[2-(2-hydroxybenzoyl)hydrazinyl]propanethioate |
InChI |
InChI=1S/C16H21N3O3S2/c20-13-7-3-2-6-12(13)15(22)18-17-9-8-14(21)24-16(23)19-10-4-1-5-11-19/h2-3,6-7,17,20H,1,4-5,8-11H2,(H,18,22) |
InChI Key |
NTTLWQUNBIZUKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SC(=O)CCNNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11474155.png)
![Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11474156.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide](/img/structure/B11474160.png)


![N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11474178.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11474185.png)
![3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-2(1H)-quinoxalinone](/img/structure/B11474203.png)

![5-Oxo-1-phenyl-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11474218.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474228.png)
